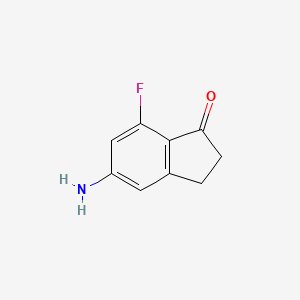
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring This particular compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 4th position on the indenone structure
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzaldehyde and a cyclopentanone derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the indenone structure can be reduced to form the corresponding alcohol.
Substitution: The amino group at the 5th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 5-Amino-4-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of N-substituted derivatives at the amino group.
科学研究应用
Chemistry:
In chemistry, 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors, offering possibilities for the treatment of diseases.
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: It may affect pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
2,3-Dihydro-1H-inden-1-one: Lacks the amino and hydroxyl groups, making it less reactive.
5-Amino-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the amino group, influencing its reactivity in substitution reactions.
Uniqueness:
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
5-amino-4-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,12H,2,4,10H2 |
InChI 键 |
LKDXYCCMHJAVOD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C1C(=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


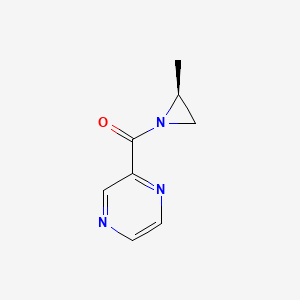
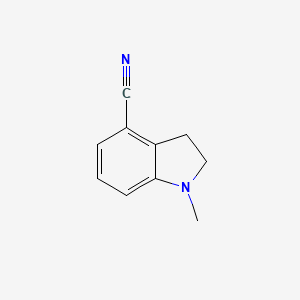
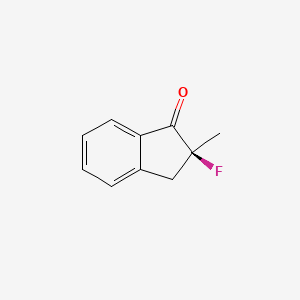

![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)

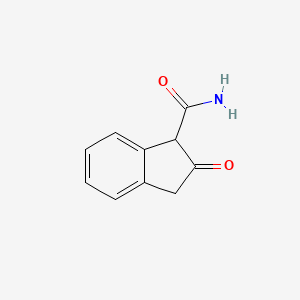
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)
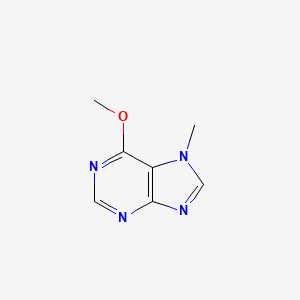


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
